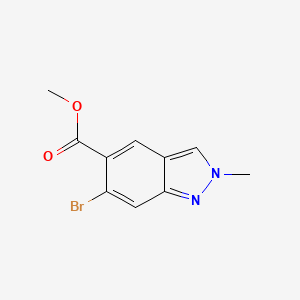

Methyl 6-bromo-2-methyl-indazole-5-carboxylate

Description

Methyl 6-bromo-2-methyl-indazole-5-carboxylate is a heterocyclic compound featuring an indazole core—a bicyclic structure comprising fused five- and six-membered aromatic rings. Key functional groups include a bromine atom at the 6-position, a methyl group at the 2-position, and a methyl ester at the 5-position. These substituents influence its reactivity, solubility, and applications in medicinal chemistry and organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2O2 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

methyl 6-bromo-2-methylindazole-5-carboxylate |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-5-6-3-7(10(14)15-2)8(11)4-9(6)12-13/h3-5H,1-2H3 |

InChI Key |

YAIBWMNWSZUJLI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 6-bromo-2-methyl-indazole-5-carboxylate typically involves:

- Construction of the indazole ring system with appropriate substitution.

- Regioselective methylation at the N2 position of the indazole.

- Introduction or retention of the 6-bromo substituent.

- Installation of the methyl ester group at the 5-position.

Detailed Preparation Methods

Regioselective Methylation of Bromoindazole Intermediates

A key challenge in synthesizing this compound is the selective methylation of the indazole nitrogen at the 2-position without forming isomeric mixtures (e.g., N1 vs. N2 methylation). Traditional direct methylation of 5-bromoindazole with methyl iodide under alkaline conditions yields a mixture of 5-bromo-1-methylindazole and 5-bromo-2-methylindazole, which are difficult to separate due to similar Rf values and require extensive chromatography.

To overcome this, a more efficient three-step synthetic route was developed:

- Condensation Reaction: 2-fluoro-5-bromobenzaldehyde is condensed with formylhydrazine to form an intermediate hydrazone (Intermediate A).

- Cyclization: Intermediate A is heated with a base (such as sodium hydride, n-butyllithium, methyl Grignard reagent, sodium carbonate, potassium fluoride) in a polar aprotic solvent (dioxane, ethylene glycol dimethyl ether, DMSO, DMF, or sulfolane) at 60–150 °C (preferably 80–120 °C) to cyclize and form Intermediate B.

- Reduction: Intermediate B is then reduced with a reducing agent such as lithium aluminum hydride or borane complexes (borane-tetrahydrofuran or borane-dimethyl sulfide) to yield 5-bromo-1-methylindazole with high purity and minimal isomer formation.

This method avoids direct methylation of the indazole nitrogen, thereby preventing isomeric mixtures and improving yield and purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Condensation | 2-fluoro-5-bromobenzaldehyde + formylhydrazine (1–1.5:1) | Forms intermediate A |

| Cyclization | Base: NaH, n-BuLi, MeMgBr, Na2CO3, KF | Polar aprotic solvent (dioxane, DMSO, DMF) |

| Temperature: 60–150 °C (optimal 80–120 °C) | Molar ratio base:intermediate A = 1–2:1 | |

| Reduction | LiAlH4 or Borane complexes (BH3-THF, BH3-DMS) | Converts intermediate B to methylated indazole |

| Work-up | Acidification to form salt, separation of borane complex, alkali treatment, extraction | Purification step to isolate product |

Research Outcomes and Advantages

- The described synthetic route yields methylated bromoindazoles with high regioselectivity and purity, avoiding the cumbersome separation of N1 and N2 isomers common in direct methylation methods.

- The process uses readily available starting materials and common reagents, making it scalable and suitable for industrial applications.

- The reaction steps are relatively short and operationally simple, improving overall synthetic efficiency.

- The use of polar aprotic solvents and carefully selected bases enhances cyclization efficiency and yield.

- Reduction with borane complexes is mild and effective, preserving sensitive functional groups such as the ester moiety.

Additional Notes on Alkylation Selectivity

Studies on regioselective alkylation of indazoles indicate that reaction conditions (base, solvent, temperature) critically influence whether N1 or N2 alkylation predominates. For example, methylation of methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide and potassium carbonate in DMF at room temperature produces a mixture of N1- and N2-methylated products in nearly equal yields, complicating purification. This underscores the importance of the alternative synthetic route described above for achieving regioselective methylation.

Summary Table of Key Synthetic Parameters

| Parameter | Optimal Range/Choice | Comments |

|---|---|---|

| Formylhydrazine to aldehyde | 1–1.5 : 1 | Ensures complete condensation |

| Base for cyclization | NaH, n-BuLi, MeMgBr, Na2CO3, KF | Choice affects reaction rate and selectivity |

| Solvent for cyclization | Dioxane, DMSO, DMF, ethylene glycol dimethyl ether | Polar aprotic solvents favor cyclization |

| Cyclization temperature | 80–120 °C | Balances reaction rate and side reactions |

| Reducing agent | LiAlH4, BH3-THF, BH3-DMS | Mild reduction preserving ester group |

| Purification | Acid-base extraction, removal of borane complexes | Yields high purity product |

Chemical Reactions Analysis

Methyl 6-bromo-2-methyl-indazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Methyl 6-bromo-2-methyl-indazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.

Biological Studies: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for research and industrial purposes.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-methyl-indazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 6-bromo-2-methyl-indazole-5-carboxylate with analogous indazole, pyrazole, and benzimidazole derivatives, focusing on structural variations, physicochemical properties, and applications.

Substituent Position and Heterocyclic Core Variations

a) Methyl 5-bromo-1H-indazole-6-carboxylate (CAS 1000342-30-2)

- Structural Difference : Bromine at position 5 (vs. 6 in the target compound) and a carboxylate at position 5.

- Impact: Altered electronic distribution may affect binding affinity in kinase inhibition.

b) Methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8)

- Structural Difference : Bromine at position 3.

- Impact : Position 4 bromination may disrupt aromatic conjugation differently, influencing photophysical properties and metabolic stability. This compound’s safety profile includes hazard warnings (e.g., H302 for oral toxicity), suggesting substituent position affects toxicity .

c) Methyl 3-bromo-1H-indazole-6-carboxylate (CAS 192945-56-5)

- Structural Difference : Bromine at position 3.

- Its similarity score (0.74 vs. target compound) reflects reduced structural overlap .

d) 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (CAS 929554-40-5)

- Structural Difference: Pyrazole core (non-fused five-membered ring) with bromine at position 3 and a methyl group at position 4.

- However, its high similarity score (0.89) suggests comparable reactivity in carboxylate-mediated reactions .

e) Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS 606144-02-9)

- Structural Difference : Benzimidazole core with fluorine, chloro, and bromo substituents.

- Impact : The benzimidazole core enhances hydrogen-bonding capacity, making it suitable for targeting ATP-binding pockets in kinases. The additional fluorine atom improves metabolic stability and bioavailability .

Physicochemical and Functional Properties

Table 1: Key Properties of this compound and Analogs

*Estimated based on analogs.

Structural Confirmation and Analytical Methods

Crystallographic data for these compounds are often resolved using SHELX programs, which are robust for small-molecule refinement. For example, SHELXL and SHELXD are employed to analyze puckering effects in heterocyclic rings, critical for understanding conformational stability .

Biological Activity

Methyl 6-bromo-2-methyl-indazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an indazole ring system, which is known for its versatility in medicinal chemistry. The bromine atom and the carboxylate group are critical for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. This interaction is influenced by the bromine atom's electronic properties and the indazole ring's structural characteristics.

- Cellular Pathways : It has been suggested that the compound can influence pathways related to cell proliferation, apoptosis, and signal transduction, although specific pathways remain to be fully elucidated.

Anticancer Properties

This compound has been investigated for its anticancer potential. Research indicates that it may inhibit various cancer cell lines through mechanisms such as:

- Inhibition of Kinases : The compound has shown promise as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several cancer types. For instance, derivatives of indazole have demonstrated IC50 values in the nanomolar range against FGFR1 and FGFR2 .

| Compound | Target | IC50 (nM) |

|---|---|---|

| Indazole Derivative | FGFR1 | <4.1 |

| Indazole Derivative | FGFR2 | 2.0 ± 0.8 |

- Cell Line Studies : In vitro studies have reported significant antiproliferative effects against various cancer cell lines, including KG1 and SNU16, with IC50 values ranging from 25.3 nM to 77.4 nM .

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remain limited.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the indazole scaffold can significantly impact biological activity. For example:

- Substituents at the 4-position and 6-position of the indazole ring have been shown to enhance potency against specific targets like CDK8 and IDO1, with IC50 values reported as low as 2.3 nM for CDK8 inhibitors .

| Position | Modification | Activity |

|---|---|---|

| 4 | Alkyl Group | Enhanced potency against CDK8 |

| 6 | Halogenation | Improved binding affinity |

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

- Cancer Treatment : A study evaluated a series of indazole derivatives for their ability to inhibit tumor growth in xenograft models. Compounds derived from this compound displayed significant reductions in tumor size compared to controls .

- Pharmacokinetics : Research into the pharmacokinetic properties of this compound suggests favorable absorption and distribution characteristics, making it a suitable candidate for further development in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.